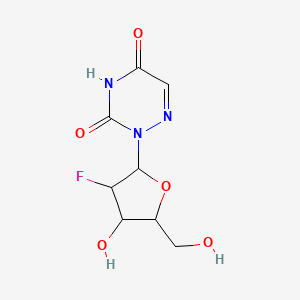

2'-Deoxy-2'-fluoro-beta-D-arabino-6-azidouridine

Beschreibung

2’-Deoxy-2’-fluoro-beta-D-arabino-6-azidouridine: is a nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is structurally similar to naturally occurring nucleosides but contains modifications that enhance its biological activity and stability. The presence of a fluorine atom at the 2’ position and an azido group at the 6 position of the arabinose sugar moiety distinguishes it from other nucleosides, making it a valuable tool in various scientific applications.

Eigenschaften

Molekularformel |

C8H10FN3O5 |

|---|---|

Molekulargewicht |

247.18 g/mol |

IUPAC-Name |

2-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C8H10FN3O5/c9-5-6(15)3(2-13)17-7(5)12-8(16)11-4(14)1-10-12/h1,3,5-7,13,15H,2H2,(H,11,14,16) |

InChI-Schlüssel |

JVUOBMOHFKDKDS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2'-Desoxy-2'-fluor-beta-D-arabino-6-azidouridin erfolgt typischerweise in mehreren Schritten, beginnend mit einem geeigneten Zucker-Vorläufer. Zu den wichtigsten Schritten gehören die Einführung des Fluoratoms an der 2'-Position und der Azidogruppe an der 6-Position. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Fluorierungsmittel wie Diethylaminoschwefeltrifluorid (DAST) und Azidierungsmittel wie Natriumazid. Die Reaktionsbedingungen umfassen häufig die Verwendung organischer Lösungsmittel wie Dichlormethan und Acetonitril, wobei die Temperaturkontrolle entscheidend ist, um hohe Ausbeuten und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von 2'-Desoxy-2'-fluor-beta-D-arabino-6-azidouridin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Wirtschaftlichkeit optimiert und umfasst häufig Durchflussreaktoren und automatisierte Systeme zur Steuerung der Reaktionsparameter. Reinigungsschritte wie Kristallisation und Chromatographie werden eingesetzt, um die Verbindung in hoher Reinheit zu erhalten, die für pharmazeutische Anwendungen geeignet ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2'-Desoxy-2'-fluor-beta-D-arabino-6-azidouridin durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Azidogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung von Triazolen und anderen Derivaten führt.

Reduktionsreaktionen: Die Azidogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einem Amin reduziert werden.

Oxidationsreaktionen: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Zuckerrest, unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat

Übliche Reagenzien und Bedingungen:

Substitution: Natriumazid, Kupfer(I)-iodid und organische Lösungsmittel.

Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff und Ethanol.

Hauptprodukte:

Substitution: Triazol-Derivate.

Reduktion: Amin-Derivate.

Oxidation: Oxidierte Zuckerreste

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2'-Desoxy-2'-fluor-beta-D-arabino-6-azidouridin beinhaltet seine Einarbeitung in Nukleinsäuren, wo es die normale Nukleinsäuresynthese und -funktion beeinträchtigt. Das Fluoratom an der 2'-Position erhöht die Stabilität und Bindungsaffinität der Verbindung an die Ziel-Nukleinsäuren, während die Azidogruppe an Click-Chemie-Reaktionen teilnehmen kann, was die Untersuchung von Nukleinsäureinteraktionen erleichtert.

Molekulare Ziele und Pfade:

Ziele: Virale RNA, Krebszell-DNA.

Pfade: Hemmung der Virusreplikation, Induktion von Apoptose in Krebszellen

Wirkmechanismus

The mechanism of action of 2’-Deoxy-2’-fluoro-beta-D-arabino-6-azidouridine involves its incorporation into nucleic acids, where it interferes with normal nucleic acid synthesis and function. The fluorine atom at the 2’ position enhances the compound’s stability and binding affinity to target nucleic acids, while the azido group can participate in click chemistry reactions, facilitating the study of nucleic acid interactions .

Molecular Targets and Pathways:

Targets: Viral RNA, cancer cell DNA.

Pathways: Inhibition of viral replication, induction of apoptosis in cancer cells

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

2'-Desoxy-2'-fluor-beta-D-arabinonucleinsäure (2'F-ANA): Ähnlich in der Struktur, jedoch ohne die Azidogruppe.

2'-Fluor-2'-deoxy-arabino-cytidin: Ein fluoriertes Derivat von Deoxycytidin mit ähnlichen antiviralen und Antikrebs-Eigenschaften

Einzigartigkeit: 2'-Desoxy-2'-fluor-beta-D-arabino-6-azidouridin zeichnet sich durch das Vorhandensein sowohl des Fluoratoms als auch der Azidogruppe aus, die für eine verbesserte Stabilität, Bindungsaffinität und Vielseitigkeit bei chemischen Reaktionen sorgen. Diese Eigenschaften machen es zu einem wertvollen Werkzeug in verschiedenen wissenschaftlichen und industriellen Anwendungen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.